rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Overview
Description
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a synthetic organic compound with the molecular formula C13H23NO4. It is characterized by the presence of a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine, which is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Formation of the Intermediate: The Boc-protected amine is then subjected to a reaction with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the desired acetic acid derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The acetic acid moiety may also play a role in binding to active sites or facilitating molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and an acetic acid moiety. This combination of features makes it a valuable intermediate in organic synthesis and medicinal chemistry, offering distinct reactivity and versatility compared to similar compounds.
Biological Activity
rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a tert-butoxycarbonyl protecting group. Understanding its biological activity is crucial for exploring its possible therapeutic applications.
The molecular formula of this compound is C13H23NO4, with a molecular weight of 253.33 g/mol. The compound features an amino group that is pivotal for its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains.
- Enzyme Inhibition : Initial research points to possible interactions with specific enzymes, which could lead to therapeutic applications in enzyme-related diseases.
- Receptor Binding : The compound may interact with certain receptors, influencing physiological responses.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study conducted on structurally similar compounds showed promising antimicrobial properties, indicating that this compound might have similar effects. The mechanism of action could involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways. -
Enzyme Interaction :
Research focusing on enzyme inhibitors has revealed that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor should be further explored through kinetic studies and binding affinity assessments. -
Receptor Binding Studies :
Investigations into the binding affinity of related compounds to specific receptors have shown varied results based on stereochemistry and functional groups. Future studies should focus on determining the binding profile of this compound to understand its pharmacological potential.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C13H23NO4 | Antimicrobial, Enzyme Inhibition | Cyclohexane ring |
Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | C10H17NO4 | Antimicrobial | Cyclobutane structure |
(1R,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | C12H21NO4 | Potentially similar activity | Cyclohexane ring |
Properties
IUPAC Name |
2-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMCENZKSRCKGF-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347186-39-4 | |
Record name | rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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